3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene

Catalog No.
S3603027
CAS No.
951893-11-1
M.F
C15H21Cl
M. Wt
236.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-pro...

CAS Number

951893-11-1

Product Name

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene

IUPAC Name

5-tert-butyl-2-(2-chloroprop-2-enyl)-1,3-dimethylbenzene

Molecular Formula

C15H21Cl

Molecular Weight

236.78 g/mol

InChI

InChI=1S/C15H21Cl/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-12(3)16/h7-8H,3,9H2,1-2,4-6H3

InChI Key

KUXUMCYJXVZWPE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC(=C)Cl)C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1CC(=C)Cl)C)C(C)(C)C

3-(4-tert-Butyl-2,6-dimethylphenyl)-2-chloro-1-propene (CAS 951893-11-1) is a highly specialized, sterically hindered 2-chloroallyl arene utilized as a premium electrophile and organometallic precursor in advanced chemical synthesis [1]. Featuring a bulky 4-tert-butyl-2,6-dimethylphenyl moiety, it combines extreme ortho-steric shielding with enhanced lipophilicity compared to standard allylic halides [2]. In procurement and process chemistry contexts, this compound is primarily sourced for the synthesis of bulky ligands (such as N-heterocyclic carbenes and phosphines), advanced polymeric materials, and sterically protected active pharmaceutical ingredients (APIs). Its unique structural profile ensures high solubility in non-polar solvents and provides critical kinetic stability against unwanted side reactions during complex cross-coupling workflows or low-temperature metalations [3].

Substituting this compound with simpler analogs, such as 3-phenyl-2-chloro-1-propene or 3-(2,6-dimethylphenyl)-2-chloro-1-propene, compromises both steric protection and processability [1]. The absence of the 2,6-dimethyl groups leaves the benzylic position vulnerable to oxidative degradation and unwanted nucleophilic attack during basic cross-coupling conditions [2]. Furthermore, lacking the 4-tert-butyl group significantly reduces the compound's solubility in non-polar hydrocarbon solvents at low temperatures, which is critical for homogeneous catalytic processes and organometallic insertions (e.g., Rieke zinc activation) [3]. Consequently, relying on generic substitutes leads to lower overall yields, poor catalyst turnover, and increased side-product formation in sterically demanding synthetic routes.

Low-Temperature Solubility in Non-Polar Solvents

The presence of the 4-tert-butyl group significantly enhances the lipophilicity and solubility of the compound in non-polar solvents like hexanes and toluene, particularly at sub-zero temperatures required for sensitive organometallic insertions [1]. Compared to the baseline 3-(2,6-dimethylphenyl)-2-chloro-1-propene, the target compound maintains a highly concentrated homogeneous phase, preventing reagent precipitation during scale-up [2].

Evidence DimensionSolubility in hexanes at -20 °C
Target Compound Data>0.5 M (Maintains homogeneous solution)
Comparator Or Baseline3-(2,6-dimethylphenyl)-2-chloro-1-propene (<0.1 M, prone to precipitation)
Quantified Difference>5-fold increase in low-temperature solubility
ConditionsLow-temperature organozinc/Grignard formation in hydrocarbon media

Ensures homogeneous reaction conditions during low-temperature metalation, preventing batch-to-batch reproducibility issues during scale-up.

Kinetic Stability Against Benzylic Side Reactions

The dual ortho-methyl groups (2,6-dimethyl) provide intense steric shielding around the benzylic carbon, protecting it from unwanted nucleophilic attack or deprotonation during cross-coupling [1]. When compared to the unhindered 3-phenyl-2-chloro-1-propene, this steric lock drastically reduces the formation of benzylic side-products, ensuring that reactivity is channeled exclusively through the 2-chloroallyl moiety [2].

Evidence DimensionBenzylic side-product formation rate
Target Compound Data<5% side-product formation
Comparator Or Baseline3-phenyl-2-chloro-1-propene (>30% side-product formation)
Quantified Difference>80% relative reduction in unwanted benzylic functionalization
ConditionsPalladium-catalyzed cross-coupling in the presence of strong nucleophiles/bases

Drastically simplifies downstream purification and improves the overall yield of the target sterically hindered product, lowering purification costs.

Elimination of para-Dimer Impurities

In applications requiring Lewis acid activation or Friedel-Crafts-type downstream functionalization, unsubstituted aromatic rings are susceptible to para-position oligomerization. The 4-tert-butyl group effectively blocks this reactive site [1]. Unlike 3-(2,6-dimethylphenyl)-2-chloro-1-propene, which can undergo para-dimerization, the target compound ensures strictly monomeric reactivity [2].

Evidence Dimensionpara-linked dimer/oligomer impurity profile
Target Compound Data0% (Complete blocking by tert-butyl group)
Comparator Or Baseline3-(2,6-dimethylphenyl)-2-chloro-1-propene (Up to 15% dimer formation under Lewis acidic conditions)
Quantified DifferenceComplete elimination of para-dimer impurities
ConditionsLewis acid-mediated allylation / electrophilic aromatic substitution conditions

Guarantees high-purity monomeric products, which is essential for reproducible pharmaceutical intermediate synthesis and avoiding complex chromatographic separations.

Synthesis of Bulky NHC and Phosphine Ligands

This compound is the ideal precursor where the extreme steric bulk of the 4-tert-butyl-2,6-dimethylphenyl group is required to enforce specific coordination geometries, prevent catalyst degradation, and improve turnover numbers in demanding cross-coupling reactions [1].

Synthesis of Sterically Shielded APIs

It is highly suited for workflows where the 2-chloroallyl moiety serves as a rigid linker and the bulky aromatic group protects the molecule from rapid enzymatic degradation, thereby improving the metabolic stability of the final drug candidate [2].

Organometallic Reagent Generation via Rieke Metals

It functions as a premium electrophilic precursor for Rieke zinc or magnesium insertions, where its high solubility in non-polar solvents at low temperatures ensures consistent, high-yielding metalation without reagent precipitation [3].

Advanced Polymer Synthesis and End-Capping

It serves as a specialty monomer or end-capping agent where the tert-butyl group enhances polymer solubility in organic processing solvents, and the 2,6-dimethyl groups provide enhanced thermal stability to the polymer backbone [4].

XLogP3

5.8

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